molecular formula C20H12ClFN2OS B4594453 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-fluorobenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-fluorobenzamide

Cat. No.: B4594453
M. Wt: 382.8 g/mol
InChI Key: MFQBNHDSHZXBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H12ClFN2OS and its molecular weight is 382.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.0342900 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs, including compounds similar to N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-fluorobenzamide, have been synthesized and analyzed through spectroscopic and quantum mechanical studies. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light-harvesting efficiency and free energy of electron injection, indicating their application in photovoltaic cells. Moreover, their non-linear optical activity has been investigated, highlighting their potential in technological applications such as optical switching and computing (Mary et al., 2020).

Antitumor Properties

Several studies have explored the antitumor properties of benzothiazole derivatives. These compounds, including those structurally related to this compound, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The research indicates potent and selective inhibitory activity, especially against lung, colon, and breast cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Mortimer et al., 2006).

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Synthesis of novel compounds incorporating the benzothiazole moiety has led to the discovery of agents with promising antibacterial and antifungal activities. These findings underscore the potential of benzothiazole derivatives in developing new antimicrobial therapies, addressing the growing concern of antibiotic resistance (Jagtap et al., 2010).

Fluorescence Switching and Photophysical Studies

Research on triphenylamine–benzothiazole derivatives has revealed temperature-controlled fluorescence switching in polar solvents. This property is attributed to the formation of locally excited and twisted intramolecular charge-transfer states, offering insights into the design of fluorescent materials for sensing, imaging, and electronic devices (Kundu et al., 2019).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2OS/c21-16-9-8-14(23-19(25)12-4-3-5-13(22)10-12)11-15(16)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQBNHDSHZXBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.